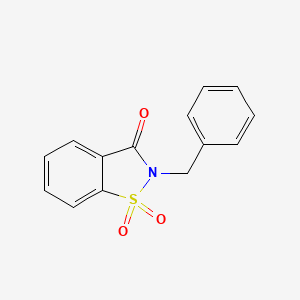

1-(Trifluorométhanesulfonyl)imidazole

Vue d'ensemble

Description

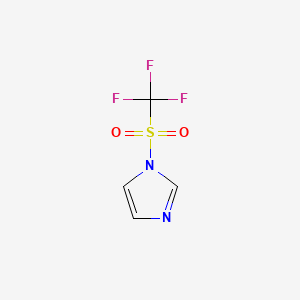

1-(Trifluoromethanesulfonyl)imidazole is a compound that is closely related to a class of substances known as ionic liquids, particularly those that contain the bis(trifluoromethanesulfonyl)imide anion. These ionic liquids are characterized by their unique physical properties, such as high thermal stability, wide liquid range, and the ability to form structured liquid phases with distinct intermolecular interactions 10.

Synthesis Analysis

The synthesis of related compounds, such as imidazole-1-sulfonyl azide, has been reported to be straightforward, efficient, and high-yielding. These compounds can be prepared from inexpensive materials and are shelf-stable, which makes them practical for use in various chemical reactions . The synthesis of 1-(Trifluoromethanesulfonyl)imidazole itself is not directly detailed in the provided papers, but the methodologies for related compounds suggest that similar practical and efficient synthetic routes could be applicable.

Molecular Structure Analysis

The molecular structure of 1-(Trifluoromethanesulfonyl)imidazole-related ionic liquids has been extensively studied using techniques such as single crystal X-ray diffraction and molecular dynamics simulations. These studies reveal that the bis(trifluoromethanesulfonyl)imide anion can adopt different conformations, such as cis and trans, which are influenced by interactions with the imidazolium cation. The presence of fluorous layers within the solid-state structure and the formation of structured liquid phases are notable features .

Chemical Reactions Analysis

Compounds containing the trifluoromethanesulfonyl group, such as scandium trifluoromethanesulfonate, have been shown to be extremely active Lewis acid catalysts in acylation reactions. They can facilitate the acylation of alcohols with acid anhydrides and are particularly effective in selective macrolactonization reactions . This suggests that 1-(Trifluoromethanesulfonyl)imidazole could potentially be involved in similar catalytic processes or chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Trifluoromethanesulfonyl)imidazole-related ionic liquids are remarkable. They exhibit high thermal stability, a wide liquid range, and the ability to form fluorous domains within the bulk liquid. These properties are influenced by the length of the perfluorinated side chain in the imidazolium cation and result in modified surface behavior on various substrates10. Additionally, the surface structure of these ionic liquids has been studied, revealing preferential molecular orientations at the surface and the protrusion of alkyl chains and CF3 groups towards the vacuum .

Applications De Recherche Scientifique

Source électrophile de triflyle

Le 1-(trifluorométhanesulfonyl)imidazole est utilisé comme source électrophile de triflyle . Il joue un rôle crucial dans la préparation des vinyltriflates , qui sont des intermédiaires importants en synthèse organique.

Liquide ionique dans les électrolytes polymères

Le composé est structurellement similaire au bis(trifluorométhylsulfonyl)imide de 1-éthyl-3-méthylimidazolium (EMIMTFSI), un liquide ionique utilisé dans le développement des électrolytes polymères en gel (GPE) . Ces GPE ont des applications potentielles dans divers dispositifs électrochimiques .

Améliorateur de la conductivité ionique

Dans le domaine des électrolytes polymères, ce composé peut augmenter le nombre d'ions zinc libres, ce qui conduit à un enrichissement de la conductivité ionique . Cette propriété est particulièrement utile dans le développement de systèmes de batteries au zinc .

Sécurité thermique dans la construction

Des recherches ont été menées sur la sécurité thermique du bis(trifluorométhylsulfonyl)imide de 1-éthyl-3-méthylimidazolium, un composé similaire, pour les processus de sécurité liés à la construction . Ces recherches pourraient potentiellement s'étendre au this compound, compte tenu de leurs similitudes structurelles.

Solvant vert

Les liquides ioniques, y compris ceux structurellement similaires au this compound, sont devenus des solvants verts . Ce sont des substances polyvalentes applicables dans des domaines allant des produits de consommation courante à la construction et à l'énergie .

Applications de construction durables

Le comportement thermique et les caractéristiques de sécurité du composé en font un candidat prometteur pour des applications de construction durables . La compréhension de ces propriétés est cruciale pour la conception d'environnements de stockage sûrs .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The quest for novel, physiologically active imidazoles remains an exciting topic of research among medicinal chemists . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Propriétés

IUPAC Name |

1-(trifluoromethylsulfonyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2O2S/c5-4(6,7)12(10,11)9-2-1-8-3-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGABUCCNCBMODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

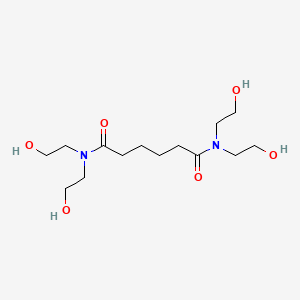

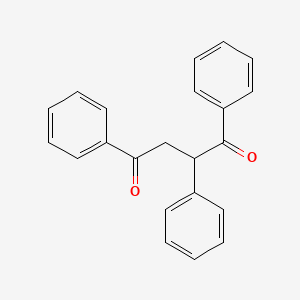

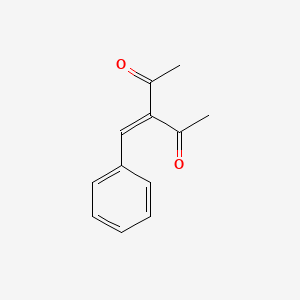

C1=CN(C=N1)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183726 | |

| Record name | 1-((Trifluoromethyl)sulphonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29540-81-6 | |

| Record name | 1-[(Trifluoromethyl)sulfonyl]-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29540-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((Trifluoromethyl)sulphonyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029540816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29540-81-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 29540-81-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-((Trifluoromethyl)sulphonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(trifluoromethyl)sulphonyl]-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-((TRIFLUOROMETHYL)SULPHONYL)-1H-IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E5ZM4CKV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B1295103.png)

![5,11-Dihydroindolo[3,2-b]carbazole](/img/structure/B1295107.png)